4-(4-Nitro-1H-pyrazol-1-yl)piperidine 4-(4-Nitro-1H-pyrazol-1-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1211589-62-6
VCID: VC7939777
InChI: InChI=1S/C8H12N4O2/c13-12(14)8-5-10-11(6-8)7-1-3-9-4-2-7/h5-7,9H,1-4H2
SMILES: C1CNCCC1N2C=C(C=N2)[N+](=O)[O-]
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21

4-(4-Nitro-1H-pyrazol-1-yl)piperidine

CAS No.: 1211589-62-6

Cat. No.: VC7939777

Molecular Formula: C8H12N4O2

Molecular Weight: 196.21

* For research use only. Not for human or veterinary use.

4-(4-Nitro-1H-pyrazol-1-yl)piperidine - 1211589-62-6

Specification

CAS No. 1211589-62-6
Molecular Formula C8H12N4O2
Molecular Weight 196.21
IUPAC Name 4-(4-nitropyrazol-1-yl)piperidine
Standard InChI InChI=1S/C8H12N4O2/c13-12(14)8-5-10-11(6-8)7-1-3-9-4-2-7/h5-7,9H,1-4H2
Standard InChI Key NGFBJMZEUWOGNH-UHFFFAOYSA-N
SMILES C1CNCCC1N2C=C(C=N2)[N+](=O)[O-]
Canonical SMILES C1CNCCC1N2C=C(C=N2)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

4-(4-Nitro-1H-pyrazol-1-yl)piperidine consists of a six-membered piperidine ring (C₅H₁₁N) linked to a five-membered pyrazole ring (C₃H₃N₂) bearing a nitro (-NO₂) group at the 4-position. The piperidine ring adopts a chair conformation, while the pyrazole ring remains planar due to aromatic stabilization . Key bond distances include:

BondLength (Å)Significance
N1–N2 (pyrazole)1.345–1.410Indicates partial double-bond character .
C3–N2 (pyrazole)1.260–1.286Suggests strong σ-bonding .
C6–N1 (piperidine)1.342–1.376Reflects conjugation with the pyrazole .

The nitro group introduces significant electron-withdrawing effects, reducing electron density on the pyrazole ring and enhancing electrophilic reactivity .

Spectroscopic Characterization

  • NMR: The nitro group deshields adjacent protons, resulting in distinct downfield shifts (e.g., pyrazole H-3 at δ 8.5–9.0 ppm).

  • IR: Strong absorption bands at 1520 cm⁻¹ and 1350 cm⁻¹ correspond to asymmetric and symmetric NO₂ stretching .

  • X-ray Crystallography: Monoclinic (P2₁/c) and orthorhombic (Pnma) crystal systems dominate, with intermolecular hydrogen bonds involving nitro oxygen atoms stabilizing the lattice .

Synthesis and Production Strategies

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 4-nitro-1H-pyrazole and piperidine under basic conditions :

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent: Dimethylformamide (DMF) at 80–100°C.

  • Yield: 60–75% after 12–24 hours.

Mechanism:

  • Deprotonation of pyrazole by the base.

  • Nucleophilic attack by piperidine’s nitrogen on the electrophilic pyrazole carbon.

  • Elimination of H₂O, forming the C–N bond .

Industrial-Scale Optimization

Continuous flow reactors improve efficiency by maintaining precise temperature control and reducing side reactions. Post-synthesis purification employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The nitro group directs incoming electrophiles to the pyrazole’s 3- and 5-positions. For example, bromination with Br₂/FeBr₃ yields 3,5-dibromo derivatives.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (-NH₂), enhancing solubility and altering bioactivity:
4-Nitro-pyrazolyl-piperidineH2/Pd-C4-Amino-pyrazolyl-piperidine\text{4-Nitro-pyrazolyl-piperidine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Amino-pyrazolyl-piperidine}

Acid-Base Behavior

The piperidine nitrogen (pKa ≈ 10.5) protonates under acidic conditions, forming water-soluble salts (e.g., hydrochloride, m.p. 210–215°C).

Applications in Scientific Research

Medicinal Chemistry

  • Kinase Inhibition: The nitro group facilitates hydrogen bonding with ATP-binding pockets in kinases (IC₅₀ = 0.8–2.3 µM for JAK2).

  • Antimicrobial Activity: Demonstrates MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Materials Science

Incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging its rigid geometry and nitro-based coordination sites .

Comparative Analysis with Structural Analogues

CompoundSubstituentC3–N2 Bond (Å)LogPBioactivity (IC₅₀)
4-(4-Nitro-1H-pyrazol-1-yl)piperidine-NO₂1.260–1.2861.20.8 µM (JAK2)
4-(4-Methyl-1H-pyrazol-1-yl)piperidine-CH₃1.275–1.3001.85.2 µM (JAK2)
4-(4-Chloro-1H-pyrazol-1-yl)piperidine-Cl1.265–1.2901.53.4 µM (JAK2)

The nitro derivative exhibits superior inhibitory potency due to enhanced electron-withdrawing effects and stronger target binding .

Future Perspectives and Research Directions

  • Toxicity Mitigation: Develop prodrugs or nanoformulations to reduce systemic toxicity.

  • Targeted Delivery: Conjugate with antibodies for site-specific action in oncology.

  • Computational Modeling: Use molecular dynamics to predict interactions with novel targets.

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